molecular formula C21H21ClN4O5 B4228652 ETHYL 6-({[(2-CHLOROPHENYL)METHYL]AMINO}METHYL)-4-(3-NITROPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE

ETHYL 6-({[(2-CHLOROPHENYL)METHYL]AMINO}METHYL)-4-(3-NITROPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE

Cat. No.: B4228652
M. Wt: 444.9 g/mol
InChI Key: FQXHNDPJAXTFLP-UHFFFAOYSA-N
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Description

Ethyl 6-{[(2-chlorobenzyl)amino]methyl}-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups such as a chlorobenzylamino group, a nitrophenyl group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 6-({[(2-CHLOROPHENYL)METHYL]AMINO}METHYL)-4-(3-NITROPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as urea and β-diketones under acidic or basic conditions.

    Introduction of the Chlorobenzylamino Group: The chlorobenzylamino group can be introduced through a nucleophilic substitution reaction using 2-chlorobenzylamine and a suitable leaving group on the pyrimidine ring.

    Nitration of the Phenyl Ring: The nitrophenyl group can be introduced through a nitration reaction using concentrated nitric acid and sulfuric acid.

    Esterification: The ethyl ester group can be introduced through an esterification reaction using ethanol and a suitable carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-{[(2-chlorobenzyl)amino]methyl}-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amino groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, mild to moderate temperatures.

    Substitution: Various nucleophiles or electrophiles, appropriate solvents, and catalysts.

Major Products Formed

    Oxidation: Corresponding oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted pyrimidine derivatives.

Scientific Research Applications

Ethyl 6-{[(2-chlorobenzyl)amino]methyl}-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ETHYL 6-({[(2-CHLOROPHENYL)METHYL]AMINO}METHYL)-4-(3-NITROPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling and function.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Ethyl 6-{[(2-chlorobenzyl)amino]methyl}-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate can be compared with other similar compounds, such as:

    Ethyl 2-((2,6-difluorobenzyl)(ethoxycarbonyl)amino)-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate: Similar structure but with a thiophene ring instead of a pyrimidine ring.

    Ethyl 2-((2,6-difluorobenzyl)(propoxycarbonyl)amino)-4-(dimethylamino)methyl-5-(4-nitrophenyl)-3-thiophene carboxylate: Similar structure but with different substituents on the thiophene ring.

The uniqueness of ETHYL 6-({[(2-CHLOROPHENYL)METHYL]AMINO}METHYL)-4-(3-NITROPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE lies in its specific combination of functional groups and the resulting chemical properties, which make it a valuable compound for various scientific research applications.

Properties

IUPAC Name

ethyl 6-[[(2-chlorophenyl)methylamino]methyl]-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O5/c1-2-31-20(27)18-17(12-23-11-14-6-3-4-9-16(14)22)24-21(28)25-19(18)13-7-5-8-15(10-13)26(29)30/h3-10,19,23H,2,11-12H2,1H3,(H2,24,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQXHNDPJAXTFLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC(=CC=C2)[N+](=O)[O-])CNCC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 6-({[(2-CHLOROPHENYL)METHYL]AMINO}METHYL)-4-(3-NITROPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 6-({[(2-CHLOROPHENYL)METHYL]AMINO}METHYL)-4-(3-NITROPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
Reactant of Route 3
ETHYL 6-({[(2-CHLOROPHENYL)METHYL]AMINO}METHYL)-4-(3-NITROPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
Reactant of Route 4
ETHYL 6-({[(2-CHLOROPHENYL)METHYL]AMINO}METHYL)-4-(3-NITROPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
ETHYL 6-({[(2-CHLOROPHENYL)METHYL]AMINO}METHYL)-4-(3-NITROPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
ETHYL 6-({[(2-CHLOROPHENYL)METHYL]AMINO}METHYL)-4-(3-NITROPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE

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